molecular formula C12H14BrN3O B13094946 10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one

10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one

Cat. No.: B13094946
M. Wt: 296.16 g/mol
InChI Key: DWGWLNFYXLPHCX-UHFFFAOYSA-N
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Description

10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is a complex organic compound with a unique structure that includes a bromine atom and a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one typically involves multi-step organic reactions. One common method involves the bromination of a precursor compound, followed by cyclization and further functional group modifications. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one involves its interaction with specific molecular targets. The bromine atom and the fused ring system allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Iodo-1,2,3,4,4A,9A-hexahydrocarbazole
  • 2A,3,4,5,5A,10A-hexahydrooxazolocarbazolium iodide
  • 4-Bromo-1,2,3,4,4A,11B-hexahydrodibenzoxazepine

Uniqueness

10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one is unique due to its specific bromine substitution and the arrangement of its fused ring system. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H14BrN3O

Molecular Weight

296.16 g/mol

IUPAC Name

10-bromo-2,3,4,4a,5,7-hexahydro-1H-pyrazino[1,2-a][1,5]benzodiazepin-6-one

InChI

InChI=1S/C12H14BrN3O/c13-8-1-2-10-11(5-8)16-4-3-14-7-9(16)6-12(17)15-10/h1-2,5,9,14H,3-4,6-7H2,(H,15,17)

InChI Key

DWGWLNFYXLPHCX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CC(=O)NC3=C2C=C(C=C3)Br)CN1

Origin of Product

United States

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